molecular formula C23H19ClFN5O3 B11106444 5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11106444
M. Wt: 467.9 g/mol
InChI Key: RNAZXTHHXUAGLE-OQLLNIDSSA-N
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Description

5-Amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including amino, cyano, and hydroxyethyl groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazole structure, followed by the introduction of the various substituents through reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents would also be influenced by factors such as availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyethyl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols

Scientific Research Applications

5-Amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-((Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide
  • 5-Amino-3-((Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide
  • 5-Amino-3-((Z)-2-{4-[(2-methoxybenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide

Uniqueness

The uniqueness of 5-amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19ClFN5O3

Molecular Weight

467.9 g/mol

IUPAC Name

5-amino-3-[(Z)-2-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C23H19ClFN5O3/c1-32-21-10-14(5-6-20(21)33-13-17-18(24)3-2-4-19(17)25)9-15(11-26)22-16(12-27)23(28)30(29-22)7-8-31/h2-6,9-10,31H,7-8,13,28H2,1H3/b15-9+

InChI Key

RNAZXTHHXUAGLE-OQLLNIDSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=CC=C3Cl)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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